molecular formula C9H12N2O B1521339 1-(4-Aminophenyl)azetidin-3-ol CAS No. 344405-82-9

1-(4-Aminophenyl)azetidin-3-ol

Cat. No. B1521339
CAS RN: 344405-82-9
M. Wt: 164.2 g/mol
InChI Key: OSNKVPSQFAMADP-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H12N2O. It has a molecular weight of 164.2 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminophenyl)azetidin-3-ol” has been studied using Density Functional Theory . The InChI code for the compound is 1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Aminophenyl)azetidin-3-ol” are not detailed in the retrieved papers, azetidines are known to be involved in various chemical reactions. They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“1-(4-Aminophenyl)azetidin-3-ol” is a solid compound . It has a molecular weight of 164.20 .

Scientific Research Applications

Peptidomimetic Chemistry

1-(4-Aminophenyl)azetidin-3-ol: is utilized in peptidomimetic chemistry due to its structural similarity to amino acids. It can serve as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and can inhibit or modulate protein-protein interactions .

Nucleic Acid Chemistry

This compound’s potential extends to nucleic acid chemistry, where it can be incorporated into nucleotide analogs. These analogs can be designed to interact with DNA or RNA, offering a pathway for the development of new therapeutic agents .

Catalytic Processes

In catalysis, 1-(4-Aminophenyl)azetidin-3-ol can participate in various reactions, including Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity in these processes can lead to the creation of novel compounds with potential industrial and pharmaceutical applications .

Ring-Opening and Expansion Reactions

The strained nature of the azetidine ring makes 1-(4-Aminophenyl)azetidin-3-ol an excellent candidate for ring-opening and expansion reactions. These reactions are crucial for the synthesis of larger, more complex heterocyclic compounds .

Synthesis of Heterocyclic Compounds

The azetidine moiety in 1-(4-Aminophenyl)azetidin-3-ol is a versatile synthon for the preparation of functionally enriched heterocyclic scaffolds. These scaffolds have significant biological relevance and can lead to the discovery of new drugs .

Designing Synthetic Conjugates

Researchers are exploring the use of 1-(4-Aminophenyl)azetidin-3-ol in designing synthetic conjugates of medicinally active compounds. These novel hybrid pharmacophores aim to achieve higher potential and efficacy compared to their analogues .

Future Directions

Azetidines, including “1-(4-Aminophenyl)azetidin-3-ol”, have significant potential in various fields such as medicinal chemistry, catalytic processes, and nucleic acid chemistry . Their synthesis and applications are areas of ongoing research.

properties

IUPAC Name

1-(4-aminophenyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKVPSQFAMADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)azetidin-3-ol

Synthesis routes and methods

Procedure details

A stirred solution of 1-(4-nitrophenyl)-azetidin-3-ol (Method 36; 15.15 g, 87 mM) in EtOH (250 ml) was hydrogenated over 10% Pd/C (1.5 g) for 18 hrs at atmospheric pressure. The reaction mixture was filtered and the filtrate was evaporated and triturated with ether giving the title compound as a grey crystalline solid. Much of the product had precipitated from the reaction mixture and been filtered off with catalyst. This was stirred with DMF (100 ml) for 15 mins and the catalyst filtered off. The filtrate was evaporated (Hi-Vac) and triturated with a little EtOH. The second crop of product was filtered off, washed with ether and dried. NMR: 3.35 (m+water, 2H), 3.90 (t, 2H), 4.32 (s, 2H), 4.45 (m, 1H), 5.41 (d, 1H), 6.20 (d, 2H), 6.45 (d, 2H); m/z 165.
Name
1-(4-nitrophenyl)-azetidin-3-ol
Quantity
15.15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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